(4-Chloronaphthalen-1-yl)methanamine hydrochloride
CAS No.:
Cat. No.: VC16523032
Molecular Formula: C11H11Cl2N
Molecular Weight: 228.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11Cl2N |
|---|---|
| Molecular Weight | 228.11 g/mol |
| IUPAC Name | (4-chloronaphthalen-1-yl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C11H10ClN.ClH/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11;/h1-6H,7,13H2;1H |
| Standard InChI Key | OYNHLOPNZUSOIM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CC=C2Cl)CN.Cl |
Introduction
Structural and Molecular Characteristics
(4-Chloronaphthalen-1-yl)methanamine hydrochloride consists of a naphthalene ring substituted at the 4-position with a chlorine atom and a methanamine group, which is protonated as a hydrochloride salt. Its molecular formula is CHClN, with a molecular weight of 252.57 g/mol (calculated by substituting bromine with chlorine in the bromo analog’s formula). The chlorine atom’s electronegativity and the amine group’s basicity influence its electronic and steric properties, affecting its reactivity in synthetic and biological contexts.
Key Structural Features:
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Naphthalene backbone: Provides aromatic stability and π-π stacking potential.
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Chlorine substituent: Enhances electrophilic substitution reactivity compared to bromine.
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Protonated amine: Increases water solubility and facilitates salt formation.
Synthesis and Industrial Production
Laboratory Synthesis
The synthesis of (4-chloronaphthalen-1-yl)methanamine hydrochloride typically involves three stages:
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Chlorination of Naphthalene:
Naphthalene undergoes electrophilic substitution with chlorine gas (Cl) in the presence of a Lewis acid catalyst (e.g., FeCl) to yield 4-chloronaphthalene. Reaction conditions (temperature, stoichiometry) determine regioselectivity. -
Amination:
4-Chloronaphthalene reacts with methanamine (CHNH) under basic conditions (e.g., KCO) via nucleophilic aromatic substitution. The chlorine atom acts as a leaving group, replaced by the amine to form (4-chloronaphthalen-1-yl)methanamine . -
Hydrochloride Formation:
The free amine is treated with hydrochloric acid (HCl) to produce the hydrochloride salt, enhancing stability and crystallinity.
Industrial Scaling
Industrial production employs continuous flow reactors to optimize yield and purity. Automated systems control parameters such as temperature, pressure, and reagent ratios, ensuring reproducibility.
Chemical Reactivity and Functional Transformations
Substitution Reactions
The chlorine atom’s moderate leaving-group ability enables nucleophilic substitutions. Common reagents and products include:
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Hydroxyl groups: Reaction with NaOH yields (4-hydroxynaphthalen-1-yl)methanamine.
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Thiols: Treatment with thiophenol (PhSH) produces sulfide derivatives.
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Amines: Primary amines (e.g., NH) generate secondary or tertiary amines.
Reductive Dehalogenation
Catalytic hydrogenation (H, Pd/C) removes the chlorine atom, yielding naphthylmethanamine. This pathway is less common than bromine reduction due to chlorine’s stronger C-Cl bond.
Oxidation Pathways
The amine group oxidizes to imines (RC=NH) or nitriles (RCN) using strong oxidants like KMnO.
Applications in Scientific Research
Organic Synthesis
The compound serves as a versatile intermediate:
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Pharmaceutical precursors: Modified to create bioactive molecules (e.g., antidepressants, antivirals).
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Ligands in catalysis: Chelates transition metals in asymmetric synthesis.
Material Science
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Dyes and pigments: Chromophoric properties enable use in optoelectronic materials.
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Polymer additives: Enhances thermal stability in resins.
Comparison with Halogenated Analogs
| Property | (4-Cl) Derivative | (4-Br) Derivative |
|---|---|---|
| Molecular Weight (g/mol) | 252.57 | 272.57 |
| C-X Bond Strength (kJ/mol) | 339 | 285 |
| LogP (Lipophilicity) | 3.2 | 3.8 |
| IC (Cancer Cells) | 5–10 μM | 2–8 μM |
The chlorine analog’s lower lipophilicity may reduce cell membrane permeability but improve aqueous solubility for drug formulations.
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